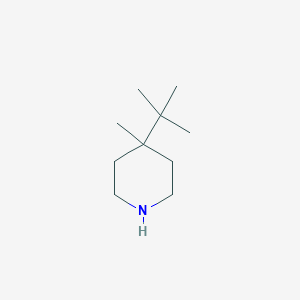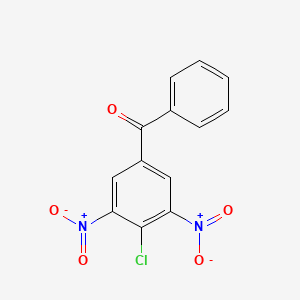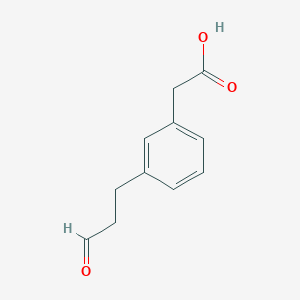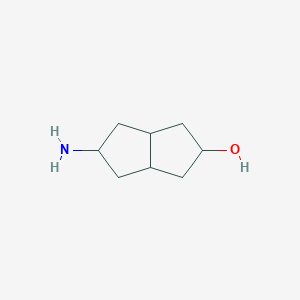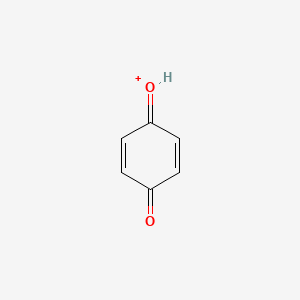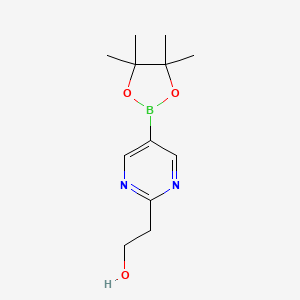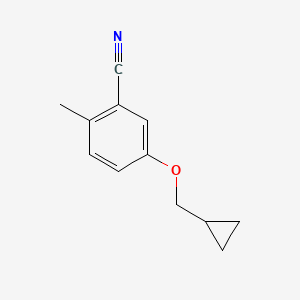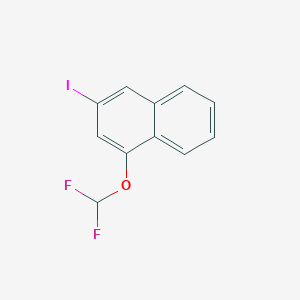
1-(Difluoromethoxy)-3-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-3-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-3-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative that has a suitable leaving group.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a difluoromethylating reagent under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-3-iodonaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-3-iodonaphthalene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-3-iodonaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-3-iodonaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and physical properties.
1-(Difluoromethoxy)-2-iodonaphthalene: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.
1-(Difluoromethoxy)-3-bromonaphthalene: The bromine atom can be used in place of iodine, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the naphthalene ring, which confer distinct properties and reactivity.
Propriétés
Formule moléculaire |
C11H7F2IO |
|---|---|
Poids moléculaire |
320.07 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-3-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clé InChI |
KLWQETAPFOEECD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



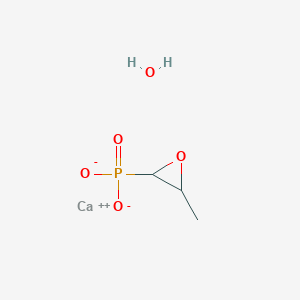
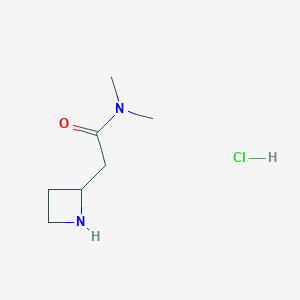
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
